4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate
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Overview
Description
4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate is a complex organic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and nitrobenzoate groups. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate include other thieno[2,3-d]pyrimidine derivatives and nitrobenzoate esters. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties. For instance:
Thieno[2,3-d]pyrimidine Derivatives: These compounds have a similar core structure but may have different substituents, affecting their reactivity and biological activity.
Nitrobenzoate Esters: These esters have the nitrobenzoate moiety but may be attached to different core structures, influencing their overall properties.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C23H21N3O6S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
[4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H21N3O6S/c1-4-31-18-11-15(20-24-21(27)19-12(2)13(3)33-22(19)25-20)7-10-17(18)32-23(28)14-5-8-16(9-6-14)26(29)30/h5-11,20,25H,4H2,1-3H3,(H,24,27) |
InChI Key |
CICBKSRSKNDEKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=C(C(=C(S3)C)C)C(=O)N2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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